

# physical and chemical properties of m-Coumaric acid-13C3

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Compound of Interest

Compound Name: m-Coumaric acid-13C3

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#### **Technical Guide: m-Coumaric Acid-13C3**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **m-Coumaric acid-13C3**. It includes key data, experimental protocols, and visualizations to support its application in research and development.

#### Introduction

**m-Coumaric acid-13C3** is the isotopically labeled form of m-coumaric acid, a hydroxycinnamic acid.[1][2] As a stable isotope-labeled compound, its primary role is as an internal standard for highly accurate and precise quantification in mass spectrometry-based analyses, such as liquid chromatography-mass spectrometry (LC-MS), or as a tracer in metabolic flux studies.[3] m-Coumaric acid is a known metabolite of caffeic acid, formed by the gut microflora, and its presence in biofluids is dependent on diet.[3]

## **Physical and Chemical Properties**

The fundamental properties of **m-Coumaric acid-13C3** are summarized below. This data is critical for handling, storage, and experimental design.

#### **Table 1: General and Chemical Identifiers**



Property	Value	Reference
IUPAC Name	(E)-3-(3-hydroxyphenyl)(1,2,3- 13C3)prop-2-enoic acid	[4]
Synonyms	3-(3-Hydroxyphenyl)-2- propenoic-1,2,3-13C3 acid	[5]
CAS Number	1261170-79-9	[4][6]
Molecular Formula	C <sub>6</sub> <sup>13</sup> C <sub>3</sub> H <sub>8</sub> O <sub>3</sub>	[4][7]
Linear Formula	HOC <sub>6</sub> H <sub>4</sub> <sup>13</sup> CH= <sup>13</sup> CH <sup>13</sup> CO <sub>2</sub> H	[6][8]
Molecular Weight	167.14 g/mol	[4][6][8]
InChI Key	KKSDGJDHHZEWEP- HYKTYXKDSA-N	[6][8]

**Table 2: Physical and Handling Data** 

Property	Value	Reference
Physical Form	Solid	[6][8]
Melting Point	193-195 °C (lit.)	[6][8]
Storage Temperature	-20°C	[6][8]
Mass Shift	M+3	[6][8]

Table 3: Purity and Isotopic Information

Property	Value	Reference
Isotopic Purity	99 atom % <sup>13</sup> C	[6][8]
Chemical Purity (Assay)	99% (CP)	[6][8]

# **Table 4: Safety Information**



Hazard Statement	Description	Reference
H315	Causes skin irritation	[4][6]
H319	Causes serious eye irritation	[4][6]
H335	May cause respiratory irritation	[4][6]
Signal Word	Warning	[6]
GHS Pictogram	GHS07 (Exclamation mark)	[5]

### **Experimental Protocols**

**m-Coumaric acid-13C3** is ideally suited for stable isotope dilution analysis. The following section outlines a general protocol for its use as an internal standard in a typical LC-MS/MS workflow for the quantification of unlabeled m-coumaric acid in a biological matrix (e.g., plasma).

### **Sample Preparation**

- Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of m-Coumaric acid-13C3
  in a suitable organic solvent such as methanol or ethanol.[2][9] Store this solution at -20°C or
  below.
- Working Internal Standard (IS) Solution: From the stock solution, prepare a working IS solution by diluting with the appropriate solvent (e.g., methanol or a water:methanol mixture) to a concentration relevant to the expected analyte levels in the samples.
- Sample Spiking: To an aliquot of the biological sample (e.g., 200 μL of plasma), add a small volume (e.g., 10 μL) of the working IS solution.[9]
- Protein Precipitation/Extraction: Add an organic solvent like acetonitrile or perform a liquidliquid extraction (e.g., with ethyl acetate) to precipitate proteins and extract the analyte and internal standard.[10]
- Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 100 μL of 80:20 v/v 0.1% formic acid in water:acetonitrile).[9]



Injection: Inject an aliquot (e.g., 5 μL) of the reconstituted sample into the LC-MS/MS system.[9]

#### **LC-MS/MS Instrumentation and Conditions**

This protocol is a general guideline; optimization is required for specific instrumentation and matrices.

- LC Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, <3 μm particle size) is typically effective.[9]
- Mobile Phase: A gradient elution using:
  - Solvent A: 0.1% Formic Acid in Water
  - Solvent B: Acetonitrile[9][11]
- Flow Rate: Approximately 0.2-0.5 mL/min.[9][11]
- Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Ionization: Electrospray Ionization (ESI) in negative mode is common for phenolic acids.[10]
- MRM Transitions:
  - m-Coumaric acid (Analyte): Monitor the transition from the precursor ion [M-H]<sup>-</sup> (m/z 163.1) to a characteristic product ion.
  - m-Coumaric acid-13C3 (IS): Monitor the transition from the precursor ion [M-H]<sup>-</sup> (m/z 166.1) to its corresponding product ion.
- Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard (m-Coumaric acid-13C3) is used to construct a calibration curve and determine the concentration of the analyte in unknown samples.

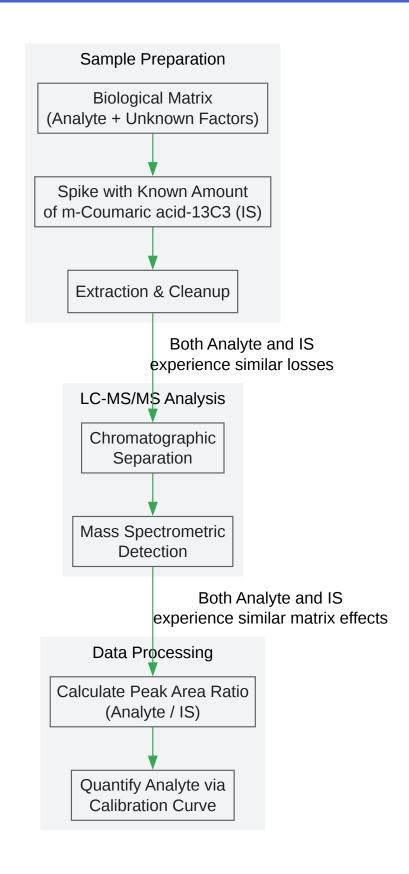
# **Applications and Biological Context**



### Use as an Internal Standard

The primary application of **m-Coumaric acid-13C3** is as an internal standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to the endogenous analyte, meaning it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. However, its mass is shifted by +3 Da, allowing the mass spectrometer to distinguish it from the unlabeled analyte. This co-analytical behavior corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.





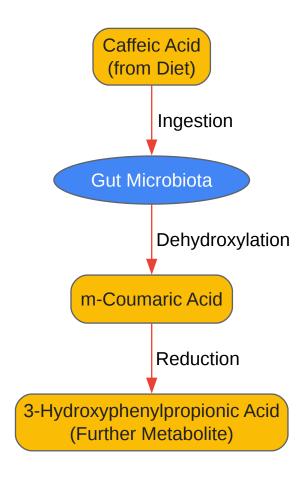
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Workflow for quantitative analysis using a stable isotope-labeled internal standard.



### **Biological Significance and Metabolic Pathway**

m-Coumaric acid is not typically a direct dietary component but is a significant metabolite of other dietary polyphenols, primarily caffeic acid.[3] Gut microbiota play a crucial role in this biotransformation through dehydroxylation reactions.[8] Understanding this pathway is vital for nutritional and metabolomic studies investigating the impact of dietary polyphenols on human health.



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Simplified metabolic pathway of Caffeic Acid to m-Coumaric Acid by gut microbiota.

### **Neuronal Activity**

Research has indicated that m-coumaric acid, along with its precursor chlorogenic acid, can promote neurite outgrowth in primary cultures of hippocampal neurons.[7] This neurotrophic activity suggests potential roles in neuronal differentiation and maintenance, making it a compound of interest in neuroscience and drug development for neurodegenerative disorders.



The use of **m-Coumaric acid-13C3** can help in precisely tracking its uptake and metabolism in neuronal cell models.



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Logical relationship of m-Coumaric Acid's effect on hippocampal neurons.

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